[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466369
InChI: InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13-/m0/s1
SMILES: CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466369

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13-/m0/s1
Standard InChI Key LSCKWUPFKRUCGO-AAEUAGOBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Stereochemical Features

The compound’s IUPAC name, benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate, reflects its stereochemical configuration:

  • An (S)-configured pyrrolidin-3-yl group at position 3 of the pyrrolidine ring.

  • An (S)-2-aminopropanoyl (L-alanyl) moiety attached to the pyrrolidine’s nitrogen.

  • A benzyl carbamate group at the pyrrolidine’s 3-position nitrogen.

Table 1: Molecular Properties of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>
Molecular Weight291.35 g/mol
Chiral Centers2 (C2 of alanine, C3 of pyrrolidine)
Key Functional GroupsCarbamate, amide, benzyl ester

The stereochemistry critically influences its molecular interactions. The L-alanyl moiety mimics natural amino acids, enabling potential substrate mimicry in enzymatic systems. The benzyl ester enhances lipophilicity, likely improving membrane permeability compared to free carboxylic acids.

Synthesis and Stereoselective Preparation

Synthesizing this compound requires precise control over stereochemistry and functional group compatibility. A plausible route involves:

Step 1: Pyrrolidine Functionalization

  • Protection of L-proline: L-proline is converted to its tert-butoxycarbonyl (Boc)-protected derivative to prevent unwanted side reactions.

  • Oxidation and Reduction: Selective oxidation of the pyrrolidine’s 3-position followed by stereoselective reduction establishes the (S)-configuration at C3.

Step 2: Amide Bond Formation

  • Coupling with L-alanine: The deprotected pyrrolidine reacts with Boc-L-alanine using a coupling agent like HATU, forming the amide bond with retention of the (S)-configuration.

Step 3: Carbamate Installation

  • Benzyl Chloroformate Reaction: Treatment with benzyl chloroformate introduces the carbamate group at the pyrrolidine’s 3-position nitrogen.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1Boc<sub>2</sub>O, DMAP, DCMAmino protection
2Pd/C, H<sub>2</sub>, MeOHStereoselective reduction
3HATU, DIPEA, DMFAmide coupling
4Cbz-Cl, NaHCO<sub>3</sub>, THF/H<sub>2</sub>OCarbamate formation

Biological Activity and Mechanistic Insights

While explicit data on this compound’s bioactivity is unavailable, analogous carbamates and pyrrolidine derivatives exhibit:

  • Enzyme Inhibition: Carbamates often act as transition-state analogs for serine proteases or esterases. The benzyl ester may serve as a prodrug, hydrolyzing in vivo to release active metabolites.

  • Receptor Modulation: Pyrrolidine scaffolds are prevalent in GPCR ligands (e.g., dopamine D4 receptor antagonists).

Hypothesized Targets

  • Prolyl Oligopeptidase (POP): The L-alanyl-pyrrolidine motif resembles POP substrates, suggesting potential inhibition.

  • Bacterial Peptidases: Carbamate derivatives show antimicrobial activity by disrupting cell wall synthesis.

Physicochemical and Pharmacokinetic Properties

The benzyl ester confers moderate lipophilicity (predicted LogP ≈ 1.8), balancing solubility and membrane permeability. Key pharmacokinetic considerations include:

  • Metabolic Stability: Susceptibility to esterase-mediated hydrolysis may limit oral bioavailability, necessitating prodrug strategies.

  • Blood-Brain Barrier Penetration: Moderate molecular weight and lipophilicity suggest potential CNS activity.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundStructural DifferencesBioactivity
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl esterMethyl vs. hydrogen at carbamate nitrogenReduced steric hindrance may alter target selectivity
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl estertert-butyl vs. benzyl esterEnhanced metabolic stability but lower lipophilicity

The (S,S)-configuration in the target compound may enhance enantioselective binding to chiral biological targets compared to diastereomeric forms.

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